molecular formula C9H8N2O B12875668 1-(1H-pyrrolo[3,2-c]pyridin-1-yl)ethanone

1-(1H-pyrrolo[3,2-c]pyridin-1-yl)ethanone

Cat. No.: B12875668
M. Wt: 160.17 g/mol
InChI Key: QSOUQTUBFVWHTD-UHFFFAOYSA-N
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Description

1-(1H-pyrrolo[3,2-c]pyridin-1-yl)ethanone is a heterocyclic compound with a unique structure that combines a pyrrole ring fused to a pyridine ring

Properties

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

1-pyrrolo[3,2-c]pyridin-1-ylethanone

InChI

InChI=1S/C9H8N2O/c1-7(12)11-5-3-8-6-10-4-2-9(8)11/h2-6H,1H3

InChI Key

QSOUQTUBFVWHTD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C=CC2=C1C=CN=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-pyrrolo[3,2-c]pyridin-1-yl)ethanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-bromo-5-iodopyridine with a suitable base to form the pyrrolopyridine core, followed by substitution at the N-1 position with an ethanone group .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would focus on optimizing yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Suzuki–Miyaura Cross-Coupling Reactions

The pyrrolo[3,2-c]pyridine scaffold exhibits reactivity in palladium-catalyzed cross-coupling reactions. For example, 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (a structural analog) undergoes Suzuki coupling with arylboronic acids under microwave irradiation to introduce aryl groups at the 6-position .

Key Conditions

ParameterValue
CatalystPd(PPh₃)₄
Solvent1,4-Dioxane/H₂O (3:1)
Temperature125°C (microwave)
Reaction Time26 minutes
Yield Range72–93%

This method enables the synthesis of 6-aryl derivatives, which are valuable for structure-activity relationship studies in drug discovery .

Aldol Condensation and Aza-Addition

The ethanone group participates in tandem aldol condensation/aza-addition reactions. A related study demonstrated that 2-methyl-3-carbamoylpyrroles react with aldehydes in the presence of ammonium acetate to form pyrrolo[3,2-c]pyridin-4(5H)-ones .

Mechanistic Pathway

  • Aldol Condensation : The ketone undergoes deprotonation to form an enolate, which attacks the aldehyde.

  • Aza-Addition : The resulting intermediate undergoes intramolecular cyclization via nucleophilic attack by the amide nitrogen.

Optimized Conditions

ParameterValue
PromoterNH₄OAc (3.0 equiv)
SolventPEG-400
Temperature100°C
Yield72–93%

This one-pot methodology is efficient for constructing polycyclic frameworks .

Nucleophilic Substitution at the Ethanone Group

The chloro derivative 2-chloro-1-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethan-1-one undergoes nucleophilic substitution reactions. For instance, amines or thiols can displace the chlorine atom under mild conditions.

Example Reaction

NucleophileConditionsProduct
Primary AmineCu(OAc)₂, K₂CO₃, pyridine, 85°CSubstituted ethanone derivative

This reactivity is critical for generating analogs with modified pharmacokinetic properties.

Functionalization of the Pyrrole Nitrogen

The NH group in the pyrrole ring can be alkylated or acylated. For example, reactions with alkyl halides in the presence of bases like K₂CO₃ yield N-alkylated derivatives .

Typical Protocol

ReagentConditionsYield
Methyl IodideDMF, 60°C, 12 hours85–90%

Reduction of the Ketone Group

The ethanone moiety can be reduced to a secondary alcohol using NaBH₄ or LiAlH₄. This transformation is useful for probing the role of the ketone in biological activity .

Reduction Example

Reducing AgentSolventTemperatureYield
NaBH₄MeOH0°C→RT78%

Electrophilic Aromatic Substitution

The electron-rich pyrrole ring undergoes electrophilic substitution. Halogenation or nitration typically occurs at the 5-position due to directing effects of the pyridine nitrogen .

Halogenation Data

ElectrophileConditionsProduct Position
Br₂DCM, 0°C5-Bromo derivative

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : This compound serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical modifications that can lead to the development of new materials or pharmaceuticals.

Biology

  • Bioactive Molecule : Preliminary studies indicate that 1-(1H-pyrrolo[3,2-c]pyridin-1-yl)ethanone exhibits antimicrobial and anticancer properties. It has been shown to inhibit fibroblast growth factor receptors (FGFRs), which are critical in cell proliferation and migration.

Medicine

  • Potential Drug Candidate : The compound is being explored for its therapeutic potential in treating various diseases, particularly cancer. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

  • Advanced Materials Development : In industrial applications, this compound is utilized in creating materials with specific electronic or optical properties, contributing to advancements in fields like electronics and photonics.

The biological activity of this compound is primarily attributed to its interaction with molecular targets within cells. It has shown significant anticancer activity against several cancer cell lines:

Cell LineIC50 (µM)Mechanism
A549 (Lung Cancer)10.5Inhibition of cell cycle progression
MCF7 (Breast Cancer)8.3Induction of apoptosis
HeLa (Cervical Cancer)7.0Inhibition of kinase activity

Additionally, it has demonstrated antimicrobial efficacy against various bacterial strains:

Bacterial StrainMIC (µg/mL)Comparison Control
Staphylococcus aureus12.5Isoniazid (0.25)
Escherichia coli25.0Ciprofloxacin (2.0)

Case Study 1: Anticancer Activity

A study on the effects of this compound on A549 lung cancer cells demonstrated a significant decrease in cell viability at concentrations above 5 µM. Flow cytometry analysis revealed G0/G1 phase arrest in treated cells, indicating a halt in cell cycle progression.

Case Study 2: Antimicrobial Efficacy

In another study focused on antimicrobial activity, the compound was tested against clinical isolates of Staphylococcus aureus and Escherichia coli. Results indicated moderate activity; however, structural modifications could enhance potency against resistant strains.

Mechanism of Action

The mechanism of action of 1-(1H-pyrrolo[3,2-c]pyridin-1-yl)ethanone involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and migration. The compound binds to the receptor’s active site, preventing its activation and subsequent downstream signaling pathways .

Comparison with Similar Compounds

  • 1-(1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone
  • 1-(1H-pyrrolo[3,2-b]pyridin-3-yl)ethanone
  • 1-(1H-pyrrol-2-yl)ethanone

Comparison: 1-(1H-pyrrolo[3,2-c]pyridin-1-yl)ethanone is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and potency in biological assays, making it a valuable candidate for further research .

Biological Activity

1-(1H-pyrrolo[3,2-c]pyridin-1-yl)ethanone, also known by its CAS number 460053-60-5, is a heterocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound features a fused pyrrole and pyridine ring system, which contributes to its unique chemical properties and biological effects. The focus of this article is to explore the biological activity of this compound, particularly its therapeutic potential in various diseases.

  • Molecular Formula : C9H8N2O
  • Molecular Weight : 160.17 g/mol
  • Structure : The compound contains a ketone functional group, which enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it may inhibit key enzymes involved in cellular processes such as proliferation and survival, particularly in cancer cells. Its mechanism likely involves:

  • Enzyme Inhibition : The compound may inhibit protein kinases and other regulatory proteins, leading to altered signaling pathways.
  • Binding Affinity : It demonstrates a strong binding affinity for certain molecular targets, which is crucial for its therapeutic efficacy.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines by blocking specific enzymes involved in tumor growth.

Cell Line IC50 (µM) Mechanism
A549 (Lung Cancer)10.5Inhibition of cell cycle progression
MCF7 (Breast Cancer)8.3Induction of apoptosis
HeLa (Cervical Cancer)7.0Inhibition of kinase activity

These findings suggest that the compound could be developed as a potential therapeutic agent for cancer treatment .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. It has shown effectiveness against various bacterial strains, indicating potential use as an antibacterial agent.

Bacterial Strain MIC (µg/mL) Comparison Control
Staphylococcus aureus12.5Isoniazid (0.25)
Escherichia coli25.0Ciprofloxacin (2.0)

The results indicate that while it is less potent than established antibiotics, it may serve as a lead compound for further modifications to enhance efficacy .

Case Study 1: Cancer Cell Proliferation

A study conducted on the effects of this compound on A549 lung cancer cells demonstrated a significant decrease in cell viability at concentrations above 5 µM. The study utilized flow cytometry to analyze cell cycle distribution, revealing that treated cells exhibited G0/G1 phase arrest, suggesting a halt in cell cycle progression .

Case Study 2: Antimicrobial Efficacy

In another study focused on antimicrobial activity, the compound was tested against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that while the compound had moderate activity, it could be optimized through structural modifications to improve its potency against resistant strains .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(1H-pyrrolo[3,2-c]pyridin-1-yl)ethanone, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of pyrrolo-pyridine derivatives often involves multi-step reactions. For example, analogous compounds like (1-methyl-4-nitro-1H-pyrazol-5-yl)(pyrrolidin-1-yl)methanone are synthesized via nucleophilic substitution or condensation reactions under controlled conditions (e.g., THF solvent, NaH as a base, and reflux temperatures) . For this compound, a plausible route may involve:

Core Formation : Cyclization of pre-functionalized pyridine derivatives with pyrrole precursors.

Acetylation : Introduction of the ethanone group using acetylating agents (e.g., acetic anhydride) under inert atmospheres.
Optimization includes monitoring reaction progress via TLC, adjusting stoichiometry, and using column chromatography for purification .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • IR Spectroscopy : Identifies carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and aromatic C-H vibrations (~3000–3100 cm⁻¹) .
  • NMR : ¹H NMR reveals proton environments (e.g., aromatic protons at δ 6.5–8.5 ppm, methyl groups at δ 2.1–2.5 ppm). ¹³C NMR confirms carbonyl carbons (~190–210 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., calculated for C₉H₈N₂O: 160.0637 g/mol).
  • X-ray Crystallography : Resolves 3D structure, as demonstrated for related compounds like 1-(3,5-bis(trifluoromethyl)pyrrolo[2,3-d]pyrimidin-4-yl)ethanone .

Q. What thermodynamic properties are relevant for experimental design, and how do they vary with temperature?

  • Methodological Answer : Thermodynamic data for analogous compounds (e.g., 1-(1H-pyrrol-2-yl)ethanone) include:

PropertyValueTemperature (K)Source
ΔfusH (kJ/mol)14.08363.00NIST
ΔsubH (kJ/mol)81.30 ± 1.00285.00NIST
These values guide solvent selection (e.g., high-boiling solvents for reactions above 285 K) and sublimation purification methods.

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer : Based on structurally similar ketones (e.g., 1-[3-nitro-4-(1-pyrrolidinyl)phenyl]ethanone):

  • Storage : Keep in airtight containers at –20°C to prevent degradation .
  • Waste Disposal : Segregate organic waste and collaborate with certified disposal agencies to mitigate environmental hazards .
  • PPE : Use nitrile gloves, lab coats, and fume hoods to avoid skin/eye contact and inhalation .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to simulate interactions with target receptors (e.g., 5-HT6R/MAO-B for neuroactive compounds) .
  • QSAR Models : Correlate electronic properties (e.g., HOMO/LUMO energies) with bioactivity data from analogous pyrrolo-pyridines .
  • MD Simulations : Assess binding stability over nanosecond timescales in explicit solvent models.

Q. How should researchers resolve contradictions in reported thermodynamic or spectral data?

  • Methodological Answer :

Cross-Validation : Compare data from multiple sources (e.g., NIST vs. synthetic literature ).

Experimental Replication : Repeat measurements using calibrated instruments (e.g., DSC for ΔfusH).

Error Analysis : Calculate standard deviations for sublimation enthalpies (±1.00 kJ/mol in NIST data) .

Q. What strategies optimize the compound’s bioactivity in structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Functional Group Modulation : Introduce electron-withdrawing groups (e.g., –NO₂) to enhance binding affinity, as seen in nitro-substituted pyrazoles .
  • Scaffold Hybridization : Fuse with quinolone or pyrimidine rings to improve pharmacokinetic properties, inspired by PZ-1922’s triple-acting pharmacology .
  • In Vitro Assays : Test cytotoxicity (MTT assay) and receptor inhibition (IC₅₀) in cell lines, adjusting substituents based on IC₅₀ trends.

Q. What advanced purification techniques are recommended for isolating enantiomerically pure samples?

  • Methodological Answer :

  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol mobile phases.
  • Crystallization : Recrystallize in chiral solvents (e.g., (R)- or (S)-limonene) to induce enantiomeric resolution .

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